molecular formula C15H19NO3 B2821876 2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1103531-38-9

2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Número de catálogo: B2821876
Número CAS: 1103531-38-9
Peso molecular: 261.321
Clave InChI: MNEQMCXDXCHQML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a sophisticated chemical building block designed for medicinal chemistry and peptide research. This compound features a constrained 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, which is a well-known privileged structure in drug discovery. The Tic scaffold is a conformationally constrained analog of phenylalanine that imparts rigidity to peptide chains, often leading to enhanced biological activity, receptor selectivity, and metabolic stability . This specific derivative, functionalized with a 3-methylbutanoyl (valine-like) side chain, is particularly valuable for creating novel peptide mimetics and probing enzyme active sites . Isoquinoline derivatives are recognized for their broad spectrum of pharmacological activities, including potential as anticancer, antiviral, and neuroprotective agents, making this compound a key intermediate in the development of new therapeutic candidates . As a versatile intermediate, it can be utilized in solid-phase peptide synthesis (SPPS) and other organic transformations to generate diverse compound libraries for biological screening. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Propiedades

IUPAC Name

2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(2)7-14(17)16-9-12-6-4-3-5-11(12)8-13(16)15(18)19/h3-6,10,13H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEQMCXDXCHQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a compound class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid includes a tetrahydroisoquinoline backbone substituted with a carboxylic acid group and a 3-methylbutanoyl moiety. This structure is critical for its biological activity.

Research indicates that compounds within the tetrahydroisoquinoline class exhibit various mechanisms of action:

  • Inhibition of Apoptotic Proteins : Studies have shown that tetrahydroisoquinoline derivatives can inhibit anti-apoptotic proteins such as Bcl-2 and Mcl-1. For instance, a related compound demonstrated a binding affinity Ki=5.2μMK_i=5.2\,\mu M against Bcl-2 protein, suggesting potential use in cancer therapies targeting apoptosis pathways .
  • Induction of Apoptosis : Compounds similar to 2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been found to induce apoptosis in cancer cell lines through caspase activation .

Anticancer Properties

The anticancer potential of 2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been highlighted in several studies:

  • Cell Proliferation Inhibition : MTT assays revealed that various tetrahydroisoquinoline derivatives exhibit significant anti-proliferative activity against different cancer cell lines .
  • Apoptosis Induction : Specific studies reported that certain derivatives could trigger apoptosis in Jurkat cells in a dose-dependent manner .

Neuroprotective Effects

Some research suggests that tetrahydroisoquinolines may possess neuroprotective properties:

  • Cholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The presence of substituents like the methylbutanoyl group may enhance this activity .

Study 1: Cancer Cell Lines

A study evaluated the effects of various tetrahydroisoquinoline derivatives on human cancer cell lines. The results indicated that specific substitutions at the C-8 position significantly enhanced anti-proliferative effects. The compound's ability to induce apoptosis was confirmed through increased caspase-3 activity.

CompoundIC50 (µM)Mechanism
2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid5.2Bcl-2 inhibition
Related derivative10.5Mcl-1 inhibition

Study 2: Neuroprotective Activity

In another investigation focused on neuroprotective effects, 2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was tested for AChE inhibition:

CompoundAChE Inhibition (%) at 50 µM
2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid65%
Control (Galantamine)90%

These findings suggest potential applications in treating cognitive disorders.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 1103531-38-9

The compound features a tetrahydroisoquinoline structure, which is significant in the development of various pharmaceuticals. Its unique configuration allows for interactions with biological targets, making it a candidate for drug development.

Cancer Treatment

One of the primary applications of 2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is in cancer therapy. Research indicates that compounds with isoquinoline structures exhibit anti-cancer properties. For instance, studies have shown that tetrahydroisoquinolines can inhibit specific enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune evasion by tumors .

Case Study : A patent application (US 2015/0238558 A1) discusses the use of similar compounds for treating diseases associated with Inhibitor of Apoptosis Protein (IAP) inhibition. The findings suggest that these compounds could enhance apoptosis in cancer cells, indicating a potential pathway for therapeutic intervention .

Neurological Disorders

Research has also explored the neuroprotective effects of tetrahydroisoquinoline derivatives. These compounds may mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress.

Case Study : A study presented at the International Neurotrauma Symposium highlighted the neuroprotective properties of isoquinoline derivatives in models of traumatic brain injury. The findings suggest that these compounds can improve outcomes by reducing inflammation and promoting neuronal survival .

Antimicrobial Activity

Preliminary studies indicate that 2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may possess antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values observed in preliminary assays conducted on various pathogens .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The Tic scaffold is highly versatile, with modifications at the 2-, 7-, or other positions significantly altering biological activity and physicochemical properties. Key analogs include:

KY-021 [(S)-2-Benzyl-7-(oxazolylethoxy)-Tic-carboxylic acid]
  • Substituents : Benzyl at position 2, oxazolylethoxy at position 5.
  • Activity : Potent PPARγ agonist (EC₅₀ = 11.8 nM) with antihyperglycemic and hypotriglyceridemic effects in rodent models .
  • Applications : Diabetes therapy candidate due to its efficacy at low doses (0.3–3 mg/kg) and favorable pharmacokinetics (Cmax = 6.6 µg/mL in mice) .
2-(3-Methoxybenzoyl)-Tic-carboxylic Acid (CAS 1218664-35-7)
  • Substituents : 3-Methoxybenzoyl at position 2.
  • Properties : Molecular weight = 311.3; used in peptidomimetic research .
  • Comparison: The methoxybenzoyl group may enhance aromatic interactions in receptor binding compared to the aliphatic 3-methylbutanoyl group.
2-(2,6-Dichlorobenzenesulfonyl)-Tic-carboxylic Acid (CAS 1009520-26-6)
  • Substituents : Sulfonyl group with dichlorophenyl at position 2.
  • Applications : Structural studies suggest utility in targeting enzymes or receptors requiring polar interactions.
Tic-Proline Hybrids
  • Substituents : N-functionalized amides/thioamides.
  • Activity: Organocatalysts for aldol reactions (up to 94% enantiomeric excess) .
  • Comparison: The 3-methylbutanoyl group may reduce catalytic efficiency compared to smaller substituents like benzyl or sulfonamide.

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound MW Substituent EC₅₀/IC₅₀ Key Applications References
KY-021 506.56 Benzyl, oxazolylethoxy 11.8 nM PPARγ agonist (diabetes)
2-(3-Methoxybenzoyl)-Tic acid 311.34 3-Methoxybenzoyl N/A Peptidomimetics
2-(3-Methylbutanoyl)-Tic acid ~277.34* 3-Methylbutanoyl N/A Hypothetical: Enzyme inhibition, receptor modulation N/A
Tic-Proline Hybrids ~200–300 Amides/thioamides N/A Organocatalysts (aldol reactions)

*Estimated based on molecular formula.

Key Observations:
  • Biological Activity: Acylated Tic derivatives (e.g., KY-021) demonstrate nanomolar potency, suggesting that the 3-methylbutanoyl group could similarly enhance target engagement if optimized.
  • Synthetic Accessibility : Boc-protected Tic intermediates (e.g., Boc-(R)-Tic-OH) are commonly used in peptide coupling reactions , implying feasible synthesis routes for the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and what key reaction conditions are required?

  • Answer : The compound can be synthesized via coupling reactions between activated 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives and 3-methylbutanoyl precursors. For example, DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) are commonly used to activate carboxylic acids for amide bond formation, as demonstrated in the synthesis of related Boc-protected Tic derivatives . Post-coupling deprotection (e.g., HCl in methanol) may be required to obtain the final product.

Q. How does the 3-methylbutanoyl substituent influence the compound’s solubility and reactivity compared to unmodified 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)?

  • Answer : The 3-methylbutanoyl group introduces steric bulk and lipophilicity, reducing aqueous solubility but enhancing membrane permeability. This modification also alters reactivity by sterically hindering the carboxylic acid group, affecting nucleophilic attack in coupling reactions. Comparative studies with analogs (e.g., ethyl ester or cyano-substituted derivatives) highlight these trade-offs .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. Rotamer analysis via ¹H-NMR can detect hindered rotation around the amide bond (C–N), a common feature in Tic derivatives . Purity is assessed using HPLC with UV detection, ideally achieving ≥95% purity for biological studies.

Advanced Research Questions

Q. How does stereochemistry at the 3-position affect biological activity, and what strategies optimize enantiomeric purity during synthesis?

  • Answer : The (S)-enantiomer of Tic derivatives often exhibits superior binding affinity to biological targets (e.g., opioid receptors or enzymes like ACE). Enantiomeric purity is achieved using chiral auxiliaries (e.g., Boc-(R)-Tic) or enantioselective catalysis. For example, copper(II) complexes with Tic-derived oxazolines yield up to 94% enantiomeric excess (ee) in asymmetric reactions .

Q. What are the key challenges in designing SAR studies for this compound, particularly in balancing rigidity and functional group diversity?

  • Answer : The rigid tetrahydroisoquinoline scaffold limits conformational flexibility, complicating SAR optimization. Strategies include:

  • Introducing substituents at the 5-, 6-, or 7-positions to modulate steric/electronic effects (e.g., fluorine enhances stability and binding affinity) .
  • Replacing the 3-methylbutanoyl group with bioisosteres (e.g., sulfonyl or phosphoryl groups) to alter pharmacokinetics .
    • Computational docking studies (e.g., with ACE or Bcl-2 targets) guide rational design by predicting binding modes .

Q. How can researchers resolve contradictions in reported biological activities of Tic derivatives?

  • Answer : Discrepancies often arise from differences in substituent positioning, stereochemistry, or assay conditions. For example:

  • A 5-methyl substituent enhances anticancer activity compared to unmodified Tic, but a 7-fluoro group may reduce neuroprotective effects .
  • Standardized assays (e.g., enzyme inhibition under controlled pH/temperature) and head-to-head comparisons of analogs are critical .

Q. What novel methodologies are emerging for synthesizing structurally diverse Tic derivatives?

  • Answer : Recent advances include:

  • Synergistic cycloadditions : [2+2+2] and [4+2] cycloadditions using rongalite to generate polycyclic Tic analogs .
  • Metathesis-based strategies : Enyne metathesis to introduce alkenyl or aryl groups while retaining stereochemical integrity .
  • Solid-phase peptide synthesis (SPPS) : Incorporation of Tic derivatives into peptides for drug discovery (e.g., ACE inhibitors like quinapril) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.